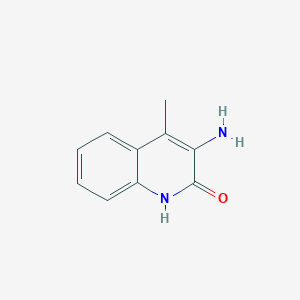

3-Amino-4-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRQMSUKJTZTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509123 | |

| Record name | 3-Amino-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80356-38-3 | |

| Record name | 3-Amino-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methylquinolin 2 1h One

Established Synthetic Pathways for 3-Amino-4-methylquinolin-2(1H)-one

The synthesis of the this compound core can be achieved through various strategic approaches that assemble the bicyclic system. These methods often involve the formation of the heterocyclic ring as the key step, utilizing readily available starting materials.

Multicomponent Reaction Approaches

While specific multicomponent reactions leading directly to this compound are not extensively documented, the principles of multicomponent reactions for quinoline (B57606) synthesis are well-established and can be adapted. For instance, a one-pot reaction involving an aniline (B41778) derivative, an aldehyde, and an active methylene compound can, in principle, be tailored to yield the desired product. The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcases the potential of such convergent strategies.

Cyclization Reactions in Quinolinone Synthesis

Cyclization reactions are the most common and effective methods for the synthesis of the quinolin-2(1H)-one core. A plausible and efficient route to this compound involves the cyclocondensation of 2-aminoacetophenone with a reagent that provides the C2 and C3 atoms along with the 3-amino group. A particularly relevant method is the Thorpe-Ziegler reaction of N-(2-acetylphenyl)-2-cyanoacetamide. This intramolecular cyclization, typically base-catalyzed, would proceed through the formation of a β-enaminonitrile intermediate, which then undergoes ring closure to afford the target 3-amino-4-methyl-2-quinolone.

The key steps in this proposed pathway are:

Acylation: Reaction of 2-aminoacetophenone with a cyanoacetylating agent (e.g., cyanoacetyl chloride or ethyl cyanoacetate) to form N-(2-acetylphenyl)-2-cyanoacetamide.

Intramolecular Cyclization: Base-catalyzed intramolecular condensation of the active methylene group of the cyanoacetamide moiety with the ketone carbonyl group of the acetylphenyl fragment. This is followed by tautomerization to yield the stable this compound.

This approach offers a high degree of convergence and allows for the introduction of substituents on the benzene (B151609) ring by starting with appropriately substituted 2-aminoacetophenones.

Advanced Catalytic Systems in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. While specific catalytic systems for the direct synthesis of this compound are not prominently reported, related quinolinone syntheses have benefited from various catalysts. For example, palladium-catalyzed reactions are widely used for C-N and C-C bond formations in the synthesis of quinolinone derivatives. nih.gov Metal-free oxidative cyclization and acid-catalyzed ring closures are also powerful tools in quinolinone synthesis. researchgate.net The application of such catalytic systems to the cyclization of precursors like N-(2-acetylphenyl)-2-aminoacetamide derivatives could offer milder reaction conditions and improved yields.

Derivatization Strategies and Functionalization of the this compound Core

The presence of a reactive primary amino group at the C3-position makes this compound an excellent substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Modification at the Amino Group (Position 3)

The nucleophilic amino group at position 3 is readily derivatized through several common reactions, including acylation, sulfonylation, and the formation of Schiff bases.

Acylation: The reaction of this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This modification is a robust method to introduce a wide range of substituents.

Sulfonylation: Treatment of the amino group with sulfonyl chlorides in the presence of a base affords sulfonamides. This derivatization is significant in medicinal chemistry as the sulfonamide group is a key pharmacophore in many therapeutic agents.

Schiff Base Formation: Condensation of the primary amino group with various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis. Schiff bases are versatile intermediates for further synthetic transformations and are also of interest for their potential biological activities. nih.govnih.gov

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | 3-Acetamido-4-methylquinolin-2(1H)-one |

| Acylation | Benzoyl chloride | 3-(Benzamido)-4-methylquinolin-2(1H)-one |

| Sulfonylation | Benzenesulfonyl chloride | 3-(Benzenesulfonamido)-4-methylquinolin-2(1H)-one |

| Schiff Base Formation | Benzaldehyde | 3-(Benzylideneamino)-4-methylquinolin-2(1H)-one |

| Schiff Base Formation | Salicylaldehyde | 3-((2-Hydroxybenzylidene)amino)-4-methylquinolin-2(1H)-one |

Substituent Effects on the Quinolinone Ring System

The electronic properties of the quinolin-2(1H)-one ring system can be significantly influenced by the nature and position of substituents on the benzenoid ring. These substituent effects can alter the reactivity of the molecule and can be probed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Studies on substituted quinoline and chromanone derivatives have shown that the chemical shifts of the protons and carbons in the aromatic ring are sensitive to the electronic nature of the substituents. mdpi.com Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups tend to increase the electron density in the ring, leading to an upfield shift (lower ppm values) of the signals of the ortho and para protons and carbons. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, resulting in a downfield shift (higher ppm values) of the corresponding signals.

These substituent-induced changes in electron density also affect the reactivity of the quinolinone ring. Increased electron density generally enhances the susceptibility of the aromatic ring to electrophilic substitution, while decreased electron density favors nucleophilic aromatic substitution on activated positions. The reactivity of the 3-amino group can also be modulated by substituents on the benzene ring through inductive and resonance effects.

| Substituent (at C6) | Electronic Effect | Expected Effect on 1H NMR Chemical Shift of H5 and H7 |

|---|---|---|

| -OCH₃ | Electron-donating | Upfield shift (shielding) |

| -CH₃ | Electron-donating (weak) | Upfield shift (shielding) |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Downfield shift (deshielding) |

| -NO₂ | Electron-withdrawing | Downfield shift (deshielding) |

Hybrid Compound Synthesis Incorporating this compound Moiety

The fusion of the this compound core with other heterocyclic systems has led to the creation of novel hybrid compounds with diverse chemical properties. These hybrids are synthesized to explore the combined functionalities of the individual moieties.

One prominent strategy involves the derivatization of the quinolinone structure to introduce other heterocyclic rings. For instance, starting from 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one, a derivative of the core structure, various hybrid molecules can be synthesized. Reactions with thioacetamide, thiourea, 2-aminopyridine, and 2-aminopyrimidine yield the corresponding thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine derivatives that incorporate the 2-oxoquinoline fragment. researchgate.net Further elaboration through condensation with thiosemicarbazide and aromatic aldehydes produces more complex hybrids containing a 2-(arylmethylidene)hydrazinyl-1,3-thiazole unit attached to the quinolinone core. researchgate.net

Another approach focuses on building amide-linked hybrids. Through an acylation reaction, the amino group of a 3-amino-4-hydroxy-2-quinolinone intermediate can be coupled with various acid chlorides to form quinolinone-reverse amides. researchgate.net Additionally, click chemistry, specifically the copper-catalyzed [3+2] cycloaddition, has been employed to tether quinolinone units to other molecules, such as creating naphthalene-bis-triazole-bis-quinolin-2(1H)-ones. researchgate.net These methods demonstrate the versatility of the quinolinone scaffold in generating complex molecular architectures.

Table 1: Examples of Hybrid Compounds Derived from Quinolinone Scaffolds

| Starting Moiety Type | Reactant(s) | Resulting Hybrid Moiety | Reference |

|---|---|---|---|

| 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | Thioacetamide | Thiazole | researchgate.net |

| 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | 2-Aminopyridine | Imidazo[1,2-a]pyridine | researchgate.net |

| 3-amino-4-hydroxy-2-quinolinone | Acid Chlorides | Reverse Carboxamides | researchgate.net |

| 4-azidoquinolin-2(1H)-ones | 1,5-bis(prop-2-yn-1-yloxy)naphthalene | Naphthalene-bis-triazole-bis-quinolin-2(1H)-one | researchgate.net |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving the quinolinone scaffold is crucial for controlling reaction outcomes and designing new synthetic routes.

Investigations into related quinolinone systems provide insight into potential reaction pathways. For example, the synthesis of pyrano[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols proceeds through an acid-catalyzed tandem reaction. rsc.org The proposed mechanism involves an initial Friedel–Crafts-type allenylation at the C3 position of the quinolinone, followed by a 6-endo-dig cyclization to form the final pyran-fused product. rsc.org Alternatively, depending on the propargylic alcohol used, the reaction can proceed via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure to yield furo[3,2-c]quinolones. rsc.org

In the synthesis of hybrid compounds, copper-catalyzed reactions are common. The mechanisms for such transformations, like the synthesis of imidazopyridines, can involve a Chan–Lam coupling followed by an intramolecular Ullmann coupling. beilstein-journals.org This pathway includes the formation of a C-N bond and subsequent intramolecular cyclization, with the copper catalyst cycling between Cu(I), Cu(II), and Cu(III) oxidation states. beilstein-journals.org

Elucidation of Key Reaction Intermediates

In the synthesis of the structurally related 3-amino-2-methyl-quinazolin-4(3H)-ones, a key intermediate is the corresponding 2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one (benzoxazinone). mdpi.com This intermediate is formed from the cyclization of an anthranilic acid precursor with acetic anhydride. mdpi.com The benzoxazinone is then reacted with hydrazine (B178648) hydrate, which opens the oxazinone ring and subsequently closes to form the desired N-amino quinazolinone ring system. mdpi.com This highlights a common synthetic strategy where a heterocyclic intermediate is formed and then rearranged or reacted to yield the final product.

Stereochemical Aspects in Derivatization

The derivatization of heterocyclic compounds can lead to the formation of stereocenters, making the study of stereochemical outcomes important. In a novel approach to synthesizing 3-amino-4-arylpyridin-2(1H)-one derivatives, which are structurally analogous to the quinolinone , stereoisomers were observed and characterized. nih.gov

The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate produces 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov This reaction creates two adjacent chiral centers (at C4 and C5), resulting in the formation of diastereomers. For example, the reaction with ethyl 3-aminocrotonate yielded a mixture of cis- and trans- diastereomers. nih.gov The cis- isomer was found to be the major product. The stereochemistry of these compounds was determined using NMR spectroscopy, with the coupling constants between the protons at C4 and C5 being indicative of their relative configuration (J = 7.8 Hz for the cis-isomer). nih.gov This demonstrates that reactions involving the formation of substituted heterocyclic rings can exhibit diastereoselectivity.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of quinolinone and related heterocyclic structures.

A significant green approach involves the use of microwave irradiation (MWI). An efficient, tandem microwave-assisted process has been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com This method utilizes MWI for both the formation of the benzoxazinone intermediate from anthranilic acids and its subsequent conversion to the final product with hydrazine hydrate. mdpi.com The reactions are carried out at elevated temperatures (120–150 °C) for short durations (20–33 minutes), offering a significant advantage over conventional heating methods in terms of energy efficiency and reaction time. mdpi.com

The use of less toxic and more sustainable catalysts is another key aspect of green chemistry. A synthesis of 4-hydroxy-2-quinolone analogues has been reported using bismuth chloride (BiCl₃) as a catalyst under microwave irradiation. researchgate.net Bismuth catalysts are favored for being non-corrosive, non-toxic, and low-cost. researchgate.net

Furthermore, the development of continuous flow reactions using heterogeneous catalysts represents a major advance. A green synthesis of 2-methylquinoline compounds has been achieved from nitroarenes using a Ru-Fe/γ-Al₂O₃ catalyst in an ethanol/water system. rsc.org This heterogeneous and continuous process avoids the use of strong acids and oxidants, utilizes green solvents, and allows for easy separation and recycling of the catalyst, thereby minimizing waste. rsc.org

Table 2: Green Chemistry Methodologies in Heterocycle Synthesis

| Green Approach | Target/Related Compound | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | 3-Amino-2-methyl-quinazolin-4(3H)-ones | MWI, 250 W, 120-150 °C, 20-33 min | Reduced reaction time, energy efficiency | mdpi.com |

| Benign Catalyst | 4-Hydroxy-2-quinolone analogues | Bismuth chloride (III), MWI | Non-toxic, low-cost catalyst | researchgate.net |

| Continuous Flow | 2-Methylquinoline compounds | Ru-Fe/γ-Al₂O₃ catalyst, ethanol/water | Heterogeneous, avoids harmful reagents, green solvents | rsc.org |

Spectroscopic and Structural Elucidation Studies of 3 Amino 4 Methylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-Amino-4-methylquinolin-2(1H)-one would be expected to show distinct signals for the aromatic protons on the quinolinone ring, the methyl group, the amine protons, and the N-H proton of the lactam. The chemical shifts (δ) of the aromatic protons would provide insight into the electronic environment of the bicyclic system. The methyl group would likely appear as a singlet in the upfield region. The amine (NH₂) protons and the lactam (NH) proton would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. Key signals would include the carbonyl carbon (C2) of the lactam, which would be expected at a significantly downfield chemical shift. The carbons of the aromatic ring would appear in the typical aromatic region, and their specific shifts would be influenced by the amino and methyl substituents. The methyl carbon would resonate at a characteristic upfield position.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Notable vibrations would include the N-H stretching of the lactam and the primary amine, typically appearing in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the lactam carbonyl group would be anticipated around 1650 cm⁻¹. Other significant bands would include C=C stretching from the aromatic ring and C-N stretching vibrations.

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the FT-IR spectrum. The aromatic ring vibrations would be expected to produce strong signals. The C=C and C-N bonds within the quinolinone core would also be Raman active. This technique could be especially useful for studying the skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of organic molecules through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with the same nominal mass. For derivatives of this compound, such as various 3-amino-2-methyl-quinazolin-4(3H)-ones, HRMS has been crucial for confirming their synthesis and elemental makeup. mdpi.com The ESI-Q-TOF (Electrospray Ionization - Quadrupole - Time of Flight) technique is commonly employed for this purpose, offering precision in mass determination. mdpi.com

The fragmentation patterns observed in the mass spectra of quinolinone derivatives are influenced by the nature and position of substituents. Generally, for amines, the molecular ion peak is expected to have an odd number. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org In the case of ketones, significant fragmentation occurs through the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk For aromatic systems like the quinoline (B57606) core, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

In a study on 3-aminoquinoline-2,4(1H,3H)-diones, which share a structural resemblance to the title compound, mass spectrometry was performed using both electron impact (EI) and electrospray ionization (ESI) methods. For derivatives with a butyl or phenyl group at the R2 position, the molecular radical cation (M+) was clearly observed in the EI-MS spectra. However, for derivatives with a benzyl (B1604629) group at the same position, the molecular ion was not detected; instead, the most abundant peak corresponded to the loss of the benzyl group ([M-Bn]+). researchgate.net This highlights the influence of the substituent on the fragmentation pathway.

Table 1: Illustrative HRMS Data for a Related Quinolinone Derivative

| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Technique |

| 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-... | C22H13N5O5 | 427.37 | 427 | ESI-MS |

Data adapted from a study on 4-hydroxy-1-methylquinolin-2(1H)-one derivatives. nih.gov

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Probes

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of molecules. The absorption and emission characteristics of quinoline derivatives are sensitive to their substitution patterns and the surrounding solvent environment. researchgate.netbakhtiniada.ru

The UV-Vis absorption spectra of quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net A study on various amino-substituted quinolines demonstrated that the position and intensity of these bands are influenced by the position of the amino group. acs.org For instance, the introduction of an amino group can lead to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted quinoline.

Fluorescence spectroscopy provides information about the excited state properties of molecules. Many quinoline derivatives are known to be fluorescent, and their emission properties are also dependent on structural and environmental factors. nih.gov For example, 8-hydroxyquinoline (B1678124) derivatives are widely studied for their fluorescent properties, which are often linked to intramolecular charge transfer (ICT) processes. nih.gov The fluorescence of these compounds can be modulated by the introduction of different substituents. bakhtiniada.ru In a study of 3-amino-4-arylpyridin-2(1H)-one derivatives, it was observed that the introduction of an acceptor substituent into the pyridine (B92270) ring resulted in a hypsochromic (blue) shift of both the absorption and luminescence bands. nih.gov

Table 2: Absorption and Fluorescence Data for Representative Quinoline Derivatives

| Compound Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (eV) |

| 5-methyl-2,7-diphenyloxazolo[5,4-b]-pyridine-6-carboxylic acid ethyl ester | Not Specified | ~350 | ~366 | 0.57 |

| Methoxy-substituted analogue | Not Specified | Not Specified | ~412 | 0.94 |

Data adapted from a study on derivatives of 3-amino-4-arylpyridin-2(1H)-one. nih.gov

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of 3-Chloro-4-methylquinolin-2(1H)-one, the quinoline ring system is nearly planar. nih.gov The molecules form inversion dimers in the crystal lattice, linked by pairs of N—H⋯O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.govresearchgate.net Additionally, weak π–π stacking interactions between the aromatic rings contribute to the stability of the crystal structure. nih.govresearchgate.net

Similarly, the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one , another related heterocyclic system, reveals a planar molecule. nih.govresearchgate.net In its crystal packing, molecules are arranged in a head-to-tail fashion with significant π–π interactions and are linked by N—H⋯O hydrogen bonds, forming a step-like structure. nih.govresearchgate.net

These findings suggest that this compound is also likely to be a planar molecule that engages in strong intermolecular hydrogen bonding and π–π stacking interactions in the solid state.

Table 3: Crystallographic Data for 3-Chloro-4-methylquinolin-2(1H)-one

| Parameter | Value |

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.62 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9361 (2) |

| b (Å) | 12.9239 (6) |

| c (Å) | 17.1019 (7) |

| β (°) | 100.197 (4) |

| Volume (ų) | 856.23 (7) |

| Z | 4 |

Data obtained from the crystallographic study of 3-Chloro-4-methylquinolin-2(1H)-one. nih.govresearchgate.net

Conformational Analysis and Tautomeric Equilibria Research

The potential for tautomerism is an important aspect of the chemistry of quinolin-2(1H)-ones. These compounds can exist in equilibrium between the lactam (keto) form and the lactim (enol) form (4-hydroxyquinoline). The position of this equilibrium can be influenced by factors such as the nature of substituents and the solvent.

In the case of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium between amide, enamine, and enol forms can be controlled by the electronic nature of substituents. nih.gov The relative population of the different tautomers can be quantified using NMR spectroscopy. nih.gov For this compound, the presence of the amino group at the 3-position introduces the possibility of amino-imino tautomerism in addition to the keto-enol tautomerism of the quinolinone ring. The interplay of these equilibria would be influenced by both intramolecular and intermolecular hydrogen bonding, as well as the polarity of the solvent. For instance, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto-enol tautomeric equilibrium was found to be solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO, and the enol form favored in non-polar solvents like chloroform. helsinki.fi

Computational Chemistry and Molecular Modeling of 3 Amino 4 Methylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are frequently employed to optimize the molecular geometry of quinoline (B57606) derivatives and to compute various parameters that describe their stability and reactivity. rsc.orgmdpi.comnih.gov

Table 1: Predicted Global Reactivity Descriptors for 3-Amino-4-methylquinolin-2(1H)-one

| Descriptor | Symbol | Formula | Significance | Value |

|---|---|---|---|---|

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | Data not available |

| Chemical Softness | S | 1 / η | Measure of polarizability and reactivity | Data not available |

| Electronegativity | χ | -µ | Power to attract electrons | Data not available |

These values would be derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO). Specific data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. arabjchem.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests a molecule is more reactive and polarizable, while a large gap indicates high stability and lower reactivity. nih.gov

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. The amino group is expected to significantly influence the HOMO, while the carbonyl group and the aromatic system would contribute to the LUMO.

Table 2: Frontier Molecular Orbital Data for this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

Specific energy values for this compound are not available from the conducted searches.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. arabjchem.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.

The MEP map for this compound would be crucial for predicting its intermolecular interaction patterns. It would likely show a region of high negative potential around the carbonyl oxygen and potentially the amino nitrogen, identifying them as hydrogen bond acceptors. The hydrogen on the amino group and the N-H proton of the quinolinone ring would likely appear as regions of positive potential, acting as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum chemical calculations examine static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane. mdpi.comnih.gov For heterocyclic compounds, MD simulations can reveal how the molecule behaves in a physiological context, which is essential for drug design. mdpi.com

An MD simulation of this compound, typically in a water box to simulate aqueous conditions, would track the molecule's movements and structural fluctuations. Key analyses, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would quantify the stability of the molecule's conformation and the flexibility of specific atoms or functional groups, respectively.

Molecular Docking Studies for Biological Target Interaction Prediction (In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govtubitak.gov.tr This method is central to drug discovery, as it helps identify potential drug candidates by predicting how they might bind to a specific biological target. rsc.orgresearchgate.netresearchgate.net The process involves placing the ligand in the binding site of the protein in various conformations and orientations and scoring these poses based on their calculated binding affinity. nih.gov

Ligand-Protein Binding Affinity Prediction

The primary output of a molecular docking study is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Docking studies on quinoline derivatives have successfully predicted their potential as inhibitors for various enzymes. mdpi.comnih.gov

A molecular docking study for this compound would require a specific protein target. The compound would be docked into the protein's active site, and the binding affinity would be calculated. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

This data is contingent on performing a docking simulation with a selected protein target. No such specific study for this compound was found in the literature search.

Identification of Key Binding Hot-Spot Residues

Molecular docking simulations are a cornerstone of computational chemistry, utilized to predict the preferred orientation of a ligand when bound to a receptor. For the this compound scaffold, these studies are instrumental in identifying the specific amino acid residues that form "hot-spots" for binding within a protein's active site. While specific docking studies on this compound are part of proprietary research, the principles can be illustrated by examining computational studies on analogous quinoline and quinolinone derivatives targeting various proteins.

These simulations reveal that the binding of quinolinone derivatives is often stabilized by a network of interactions. For instance, in studies of quinoline derivatives as colchicine (B1669291) binding site inhibitors targeting tubulin, specific residues are crucial for forming stabilizing bonds. nih.gov Similarly, in the context of antimalarial research, docking-guided analyses of 4-aminoquinoline (B48711) derivatives against Plasmodium falciparum dihydrofolate reductase (PfDHFR) have identified residues like S108 as key determinants of binding. ugm.ac.id The interactions typically involve hydrogen bonds formed by the amino group and the carbonyl oxygen of the quinolinone ring, as well as hydrophobic and aromatic stacking interactions involving the bicyclic core and the methyl group.

The table below summarizes the types of interactions and potential key residues that are typically identified in docking studies of quinolinone-like compounds, which would be relevant for analyzing the binding of this compound.

| Interaction Type | Moiety of this compound | Potential Interacting Residues |

| Hydrogen Bond Donor | Amino group (-NH2) | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carbonyl group (C=O) | Asn, Gln, Lys, Arg, Ser |

| Aromatic (π-π stacking) | Quinolinone ring system | Phe, Tyr, Trp, His |

| Hydrophobic | Methyl group (-CH3), Aromatic ring | Ala, Val, Leu, Ile, Met |

This table represents a generalized summary of potential interactions based on studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds based on their structural features.

Development of Predictive Models for Biological Activity

For quinolinone derivatives, QSAR studies have been successfully employed to create predictive models for various biological activities, including antitubercular and anticancer effects. nih.gov These models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related molecules and then using statistical methods, such as multiple linear regression, to form an equation that links these descriptors to their measured activity.

For example, a QSAR study on a series of quinolinone-based thiosemicarbazones designed as antituberculosis agents yielded a statistically significant model with a high correlation coefficient (R²) of 0.83, indicating that the model could explain 83% of the variance in the experimental activity. nih.gov Other 3D-QSAR studies on different quinoline derivatives have achieved even higher predictive power, with R² values up to 0.96 and cross-validated q² values of 0.79, demonstrating the robustness of these models. nih.gov These models suggest that factors like van der Waals volume, electron density, and electronegativity play a pivotal role in determining the biological activity of this class of compounds. nih.gov

The table below showcases representative statistical parameters from QSAR models developed for quinoline and quinolinone derivatives, highlighting their predictive capacity.

| QSAR Model Type | Target/Activity | R² (Correlation Coefficient) | Q² (Predictive Power) | Key Descriptors |

| 3D-QSAR | Tpl2 Kinase Inhibition | 0.96 | 0.79 | Steric, Electrostatic Fields |

| 2D-QSAR | Antituberculosis | 0.83 | Not Reported | van der Waals volume, Electron density |

| 3D-QSAR | PfDHFR Inhibition | 0.881 | 0.773 | Molecular Interaction Fields |

Data compiled from studies on various quinoline derivatives. ugm.ac.idnih.govnih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

A pharmacophore model for a quinolinone-based inhibitor like this compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a study on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors led to a five-point pharmacophore model (ADRRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. nih.gov Another model developed for quinolone inhibitors of the DNA GyrB subunit identified key features including hydrophobic regions, hydrogen bond acceptors (HBA), and hydrogen bond donors (HBD). nih.gov

The essential pharmacophoric features for a compound like this compound can be hypothesized based on its structure and data from related molecules.

| Pharmacophoric Feature | Corresponding Structural Motif |

| Hydrogen Bond Donor (HBD) | Amino group at position 3; N-H at position 1 |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at position 2 |

| Aromatic Ring (AR) | Quinoline bicyclic system |

| Hydrophobic (HY) | Methyl group at position 4 |

These models provide a set of guidelines that are invaluable for the rational design of new compounds with enhanced potency and selectivity. nih.gov By understanding the key binding residues, developing predictive QSAR models, and defining the essential pharmacophoric features, computational chemistry provides a robust framework for optimizing lead compounds like this compound in drug discovery programs.

Investigations into Biological Activities and Molecular Mechanisms of 3 Amino 4 Methylquinolin 2 1h One and Its Analogues in Vitro/mechanistic Focus

Antimicrobial Activity Research (In Vitro)

Quinoline (B57606) derivatives have long been recognized for their potential as antimicrobial agents. mdpi.comtubitak.gov.tr The core structure allows for various modifications, leading to a broad spectrum of activity against different pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (In Vitro)

Derivatives of 3-Amino-2-Methyl-Quinazolin-4(3H)-one have demonstrated moderate to good in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. sapub.org Studies have shown that these compounds are often more effective against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

For instance, a series of new 3-amino-2-methyl-quinazolin-4(3H)-one derivatives were tested against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis, showing promising results. sapub.org Similarly, other quinoline-based compounds have displayed significant activity against various bacterial strains, including Bacillus subtilis and Bacillus cereus. researchgate.net The introduction of different substituents, such as a thiophene-2-carbaldehyde (B41791) group, has been shown to enhance the antibacterial properties of these molecules. nih.gov

Antifungal Activity against Fungal Strains (In Vitro)

The antifungal potential of quinolinone derivatives has also been a key area of investigation. mdpi.comtubitak.gov.trmdpi.com Several analogues have exhibited significant inhibitory effects against various fungal strains. nih.gov For example, certain 4-hydroxy-2-quinolone analogues have shown potent activity against the pathogenic fungus Aspergillus flavus. nih.gov

In one study, novel 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-one compounds were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. journalgrid.com The results indicated that compounds with fluoro substitutions at the 4th and 2,4-dichloro positions showed satisfactory antifungal activity. journalgrid.com Another study highlighted that a 6-bromo-3-propylquinazolin-4-one (B7488161) derivative possessed good antifungal activity. nih.gov

Antiviral Activity against Specific Viral Targets (In Vitro)

Research into the antiviral properties of quinoline derivatives has shown promising results against various viral targets. mdpi.com For instance, 4-aminoquinoline (B48711) derivatives have demonstrated potent inhibitory effects on the replication of SARS-CoV-2, the virus responsible for COVID-19, in both Vero E6 and Calu-3 cell lines. accscience.comresearchgate.net The antiviral activity of these compounds is an area of active research, with studies exploring their potential against a range of viruses. researchgate.netnih.gov

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)

The antimicrobial action of quinolinones is often attributed to their ability to interfere with essential cellular processes in microorganisms. mdpi.com A primary mechanism for fluoroquinolin-4-ones is the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to rapid bacterial cell death. mdpi.com Generally, activity against Gram-negative bacteria is linked to DNA gyrase inhibition, while activity against Gram-positive bacteria is associated with topoisomerase IV inhibition. mdpi.com Newer derivatives may even target both enzymes simultaneously. mdpi.com

Other proposed mechanisms include the disruption of the cell wall and nucleic acid biosynthesis, as suggested by studies on alkynyl isoquinoline (B145761) compounds against S. aureus. mdpi.com Furthermore, hydrophobic interactions at the binding pocket of enzymes like MurE ligase in Mycobacterium tuberculosis have been implicated in the activity of some 4-quinolones. nih.gov

Anticancer Activity Studies (In Vitro, Cell Line Models)

The quinoline scaffold is also a key component in the development of new anticancer agents. nih.govuniv.kiev.ua Numerous derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a variety of cancer cell lines. nih.govresearchgate.net

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., HepG2, KB, BT-549, HeLa, MCF7, A549)

HepG2 (Hepatocellular Carcinoma)

Derivatives of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one have been screened for their in vitro cytotoxic activity against human hepatocellular carcinoma HepG2 cells. researchgate.netresearchgate.net Some of these compounds exhibited significant inhibitory activity. researchgate.netresearchgate.net Other studies have also reported the cytotoxic effects of various quinolinone derivatives on HepG2 cells, indicating their potential as anticancer agents for liver cancer. nih.govmdpi.com

KB (Oral Squamous Cell Carcinoma)

The same series of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were also tested against KB squamous cell carcinoma lines. nih.govresearchgate.netresearchgate.net Certain compounds in this series demonstrated potent activity, with IC50 values in the low micromolar range. nih.govresearchgate.net

BT-549 (Ductal Carcinoma)

The BT-549 cell line, derived from a papillary, invasive ductal tumor, has been used to evaluate the cytotoxicity of various compounds. atcc.org While specific data on 3-Amino-4-methylquinolin-2(1H)-one against this cell line is limited in the provided context, the sensitivity of triple-negative breast cancer cell lines like BT-549 to certain anticancer agents highlights its importance in drug screening. nih.gov

HeLa (Cervical Cancer)

Novel tetrahydropyrimidines have been tested against HeLa human cancer cell lines, with some compounds showing notable cytotoxic effects. nih.gov Additionally, a novel isoquinoline derivative was identified as a potential anticancer agent through screening against HeLa cells. elsevierpure.com

MCF7 (Breast Adenocarcinoma)

Numerous studies have investigated the cytotoxic effects of quinoline derivatives on the MCF-7 breast cancer cell line. researchgate.netresearchgate.netrsc.org For example, new derivatives of 7-amino-4-methylquinolin-2(1H)-one have shown selective activity against cancer cells, including MCF-7. researchgate.net Some compounds have been found to induce apoptosis and cell cycle arrest in this cell line. researchgate.net The IC50 values for various quinoline and isoquinoline derivatives against MCF-7 cells have been reported in several studies. univ.kiev.uanih.gov

A549 (Lung Carcinoma)

Modified 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against A549 lung carcinoma cells. nih.gov Additionally, novel derivatives of bis(2-aminoethyl)amine have been screened for their cytotoxic activity against a panel of human cancer cell lines, including A549. mdpi.com

Interactive Data Tables of Cytotoxicity

Table 1: Cytotoxicity of Quinoline-Pyrimidine Hybrid Compounds against HepG2 and KB Cell Lines

| Compound | HepG2 IC50 (µM) researchgate.netresearchgate.net | KB IC50 (µM) nih.govresearchgate.net |

| 6a | 47.99 | >100 |

| 6b | >100 | 1.33 |

| 6c | >100 | >100 |

| 6d | >100 | >100 |

| 6e | 89.38 | 1.33 |

| 6f | >100 | >100 |

| 6g | >100 | >100 |

| Ellipticine (control) | 1.99 | 1.38 |

Table 2: Cytotoxicity of Various Quinoline Derivatives against Different Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 | DL-3 | 3.54 ± 0.76 | nih.gov |

| MCF-7 | DL-4 | 4.75 ± 1.09 | nih.gov |

| MDA-MB-231 | DL-3 | 5.3 ± 0.69 | nih.gov |

| MDA-MB-231 | DL-4 | 7.9 ± 0.99 | nih.gov |

| A549 | Compound 3g | Not specified | nih.gov |

| PC3 | Compound 3g | Not specified | nih.gov |

| HCT116 | Compound 3g | Not specified | nih.gov |

Molecular Mechanisms of Anticancer Action (e.g., apoptosis induction, cell cycle arrest, enzyme inhibition, DNA binding)

The anticancer properties of quinoline and quinolinone derivatives are exerted through a variety of molecular mechanisms. nih.gov These compounds have been shown to induce programmed cell death (apoptosis), halt the cell division cycle, and interact directly with cellular machinery essential for cancer cell survival. nih.govnih.gov

Apoptosis Induction: A key mechanism of action for many quinolinone analogues is the induction of apoptosis. Studies on 2H-quinolinone derivatives demonstrated that they can trigger apoptosis at the pre-G1 phase, an effect verified by increased activity of caspases 3/7, which are crucial executioner enzymes in the apoptotic cascade. nih.gov Further investigation into 4-substituted quinoline derivatives revealed that their cytotoxic effects are linked to caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov

The regulation of apoptosis is often controlled by the Bcl-2 family of proteins. Research on condensed quinolines like IND-2 showed that treatment of prostate cancer cells led to a decrease in the anti-apoptotic protein Bcl-2, while concurrently increasing the levels of pro-apoptotic proteins BAK and BAX. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic pathway of apoptosis.

Cell Cycle Arrest: In addition to inducing cell death, quinolinone derivatives can arrest the cell cycle, preventing cancer cells from proliferating. Analysis of 2H-quinolinone and its halogenated derivatives in MCF-7 breast cancer cells showed that these compounds cause cell cycle arrest in the G2/M phase. nih.gov Similarly, certain quinazolinone derivatives, which share a related heterocyclic structure, have been found to induce G2/M-phase cell cycle arrest by disrupting the cellular microtubule structure. mdpi.com This inhibition of cell cycle progression is a vital strategy in cancer therapy. nih.gov

DNA Binding and Damage: DNA is a primary target for many anticancer drugs. nih.gov The flat structure of the quinoline system allows it to intercalate between DNA base pairs, leading to conformational changes, DNA strand breaks, and ultimately, cytotoxicity. mdpi.com Some quinoline-chalcone hybrids have been shown to exert their anticancer effects through DNA intercalation and/or the inhibition of topoisomerases I and II, enzymes critical for resolving DNA topological problems during replication and transcription. nih.govresearchgate.net Furthermore, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been observed to induce DNA damage in cancer cells. nih.gov

Selective Toxicity towards Cancer Cells vs. Normal Cells (In Vitro)

A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that quinolinone derivatives possess this desirable characteristic. For instance, new 7-chloro-4-aminoquinoline-benzimidazole hybrids showed significant growth inhibition in lymphoma and leukemia cells while having a negligible effect on the growth of normal cells. ekb.eg

In one study, a 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one analogue was found to be over five times more cytotoxic to HL-60 (human promyelocytic leukemia) cells than to normal HUVEC (Human Umbilical Vein Endothelial Cells). nih.gov Similarly, synthesized 2H-quinolinone derivatives revealed good cytotoxicity and selectivity toward breast (MCF-7) and liver (HepG-2) cancer cell lines relative to normal breast cells (MCF-10a). nih.gov Glycoconjugation of 8-aminoquinoline (B160924) derivatives has also been explored as a strategy to improve selectivity towards cancer cells, which have a higher demand for glucose compared to healthy cells. mdpi.com

Table 1: Selective Cytotoxicity of Quinolinone Analogues

| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) | Normal Cell Line | GI50/IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|---|

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 (Leukemia) | 2.1 ± 0.2 | HUVEC | 11.1 ± 0.9 | >5 | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | THP-1 (Leukemia) | 3.2 | MDCK1 (Normal Kidney) | >100 | >31.5 | ekb.eg |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | Raji (Lymphoma) | 3.8 | MDCK1 (Normal Kidney) | >100 | >26.3 | ekb.eg |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (Lymphoma) | 0.4 | MDCK1 (Normal Kidney) | 12.5 | 31.25 | ekb.eg |

| 7-Amino-2-(2-pyridinyl)quinoline-5,8-dione (23) | MDA468-NQ16 (Breast Cancer) | 0.19 ± 0.01 | MDA468-WT (Breast Cancer, NQO1-null) | 0.14 ± 0.02 | 0.74* | arizona.edu |

Note: In this specific case, the compound was more toxic to the NQO1-null cells, while selectivity was observed for other analogues in the study.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

Inhibition of Specific Enzymatic Pathways (e.g., LOX inhibition)

Quinolinone derivatives have been identified as inhibitors of various enzymatic pathways. One notable target is lipoxygenase (LOX), a key enzyme in the metabolic pathway of arachidonic acid which leads to the production of inflammatory leukotrienes. researchgate.net A study focused on synthesizing quinolinone carboxamides and related hybrids identified several compounds with potent LOX inhibitory activity. Among the synthesized analogues, quinolinone-carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity, with an IC50 value of 10 μM. researchgate.net

Modulation of Cellular Receptors (In Vitro)

The modulation of cellular receptors and chaperone proteins is another mechanism through which quinolinone analogues exert their effects. The 90-kDa heat shock protein (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer progression. nih.gov A series of novel 3-(heteroaryl)quinolin-2(1H)-one derivatives were designed and synthesized as potential inhibitors of Hsp90. nih.gov These compounds aim to disrupt the Hsp90 chaperone cycle, leading to the degradation of multiple oncoproteins and the simultaneous interruption of many signal transduction pathways vital for tumor survival. nih.gov

Interaction with Molecular Targets (e.g., tyrosine kinases, topoisomerase, tubulin polymerization, DHODH kinase, NF-κB, GlcN-6-P synthase, MAP Kinases pathway)

The anticancer activity of quinoline derivatives stems from their ability to interact with a wide array of molecular targets critical for cancer cell function. nih.gov

Tyrosine Kinases: These enzymes are key components of signaling pathways that control cell growth and proliferation. Quinoline-chalcone hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.gov Other quinoline derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Topoisomerase: These enzymes are essential for managing DNA topology during replication. researchgate.net Quinolinones are recognized as a class of topoisomerase inhibitors. nih.gov For example, the compound IND-2, a condensed quinoline, was found to significantly inhibit topoisomerase II activity. mdpi.com This inhibition disrupts DNA replication and repair, leading to cell death. mdpi.com

Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division, making them an attractive anticancer target. nih.gov Quinoline-chalcone hybrids have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization and arresting the cell cycle. nih.govmdpi.com

NF-κB Pathway: The NF-κB transcription factor pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is linked to cancer. nih.govmdpi.com Certain quinoline derivatives have been identified as inhibitors of this pathway. mdpi.comnih.gov One novel quinoline, Q3, was shown to inhibit the transcription of NF-κB target genes, potentially by interfering with the DNA-binding activity of the p65/NF-κB transcription factor. mdpi.com

GlcN-6-P Synthase: Glucosamine-6-phosphate synthase is an enzyme involved in the hexosamine biosynthesis pathway, which is often upregulated in cancer cells. nih.gov Inhibition of this enzyme is considered a potential target for anticancer agents. While direct inhibition by this compound is not documented, the targeting of this enzyme by various inhibitors has shown promise, and in some cases, a synergistic effect with established anticancer drugs. nih.govnih.gov

MAP Kinases Pathway: Mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades involved in cellular proliferation and apoptosis. mdpi.com Research has shown that quinoline derivatives can interfere with these pathways, including the PI3K-PKB/Akt pathway, contributing to their cytotoxic effects. brieflands.comnih.gov

Antioxidant Activity Research (In Vitro)

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in the development of various diseases, including cancer. rsc.org Several quinoline and quinolinone derivatives have been investigated for their antioxidant properties.

In one study, a quinolinonyl-glycine derivative (10 ) exhibited excellent hydrogen peroxide (H2O2) scavenging activity, with an IC50 of 20.92 µg/mL, which surpassed the activity of the standard antioxidant, ascorbic acid. ekb.eg Another study synthesized twenty-one quinolinone carboxamides and evaluated their antioxidant activity alongside their LOX inhibitory effects, classifying them as multi-target agents. researchgate.net The antioxidant potential of quinoline derivatives is often attributed to their chemical structure, which can neutralize free radicals. rsc.orgresearchgate.net

Radical Scavenging Assays (e.g., DPPH, ABTS)

The capacity of quinolinone analogues to act as direct free radical scavengers is a key indicator of their antioxidant activity. This is commonly tested using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods rely on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical, leading to a measurable color change.

For instance, studies on a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share the core quinolin-2-one structure, demonstrated notable radical scavenging capabilities. Specifically, compounds 3g and 3h from this series showed significant DPPH radical scavenging activity at a concentration of 10 µM, with inhibition percentages of 70.6% and 73.5%, respectively. This performance is comparable to the standard antioxidant Trolox, which exhibited 77.6% scavenging. The results suggest that the quinolinone nucleus can be a viable scaffold for developing potent antioxidants.

Table 1: DPPH Radical Scavenging Activity of Selected 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Analogs

| Compound | Concentration (µM) | DPPH Radical Scavenging (%) |

|---|---|---|

| 3g | 10 | 70.6 |

| 3h | 10 | 73.5 |

| Trolox (Standard) | 10 | 77.6 |

This table is interactive. You can sort and filter the data.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that leads to the degradation of lipids in cell membranes and can cause significant cellular damage. Antioxidants can interrupt this process, thereby protecting cellular integrity. The efficacy of an antioxidant in this context depends on the competition between the propagation of the radical chain reaction and the inhibitory action of the antioxidant.

While direct studies on this compound are limited, research into related compounds highlights potential mechanisms. For example, neuroprotective studies on N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides demonstrated a significant protective effect in a model of Fe²⁺/AA-induced non-enzymatic lipid peroxidation at the subcellular level in microsomes. This suggests that compounds capable of chelating metal ions or scavenging initiating radicals can effectively inhibit lipid peroxidation. Given the structural features of quinolinones, it is plausible that they could exert similar protective effects against lipid degradation.

Anti-inflammatory Activity Mechanisms (In Vitro)

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory properties of chemical compounds are often investigated in vitro using cell models such as lipopolysaccharide (LPS)-stimulated macrophages (like the RAW264.7 cell line). Upon stimulation, these cells produce key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Derivatives of the related quinazolin-4(3H)-one core have shown promise in this area. In one study, 3-amino-2-methylquinazolin-4(3H)-one was used as an intermediate to synthesize a series of compounds evaluated for their anti-inflammatory effects. Another study on methyl derivatives of flavanone (B1672756) demonstrated that these compounds could dose-dependently modulate the production of proinflammatory cytokines (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α) in stimulated RAW264.7 cells. For example, 2′-methylflavanone and 3′-methylflavanone were particularly effective at reducing the secretion of several cytokines, including IL-6. These findings illustrate a common mechanistic pathway for anti-inflammatory action—the suppression of inflammatory mediator production—which could be relevant for this compound.

Other Biological Activity Investigations (In Vitro/Mechanistic)

Beyond antioxidant and anti-inflammatory actions, the quinolinone scaffold has been explored for other specific therapeutic activities.

Neuroprotective Effects (Mechanistic Insights)

Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress, excitotoxicity, and inflammation, which are common mechanisms in neurodegenerative diseases. Agents with antioxidant and anti-inflammatory properties often exhibit neuroprotective effects.

The neuroprotective potential of quinolinone-related structures has been noted. For instance, 3-amino-3,4-dihydroquinolin-2(1H)-one, a reduced analogue of the core structure, is reported to have neuroprotective properties. Mechanistic studies on other heterocyclic compounds provide further insight. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for example, offers neuroprotection through a complex mechanism that includes scavenging free radicals and, importantly, antagonizing the glutamatergic system to prevent excitotoxicity. It was shown to prevent glutamate-induced cell death and Ca²⁺ influx, suggesting an interaction with NMDA receptors. This dual action of antioxidation and anti-excitotoxicity represents a key strategy for neuroprotection that could be explored for this compound.

Anti-malarial Activity (In Vitro Models)

The quinoline core is famous for its role in anti-malarial drugs, most notably chloroquine (B1663885) and amodiaquine, which are 4-aminoquinoline derivatives. The primary mechanism for these drugs involves inhibiting the detoxification of heme in the malaria parasite. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. It normally polymerizes this heme into non-toxic hemozoin. 4-Aminoquinolines are thought to bind to heme, preventing this polymerization and leading to a buildup of the toxic heme that kills the parasite.

While this compound is structurally distinct from the classic 4-aminoquinolines, the general quinoline scaffold is of high interest in anti-malarial drug design. Novel quinoline derivatives are continuously being synthesized and tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For any new quinoline-based compound, including this compound, in vitro evaluation against parasite strains would be the first step to determine its potential as an anti-malarial agent and to investigate whether it shares the classic heme-binding mechanism or acts via a different pathway.

Structure Activity Relationship Sar and Pharmacophore Studies for 3 Amino 4 Methylquinolin 2 1h One Derivatives

Analysis of Substituent Effects on Biological Activity

The biological activity of 3-Amino-4-methylquinolin-2(1H)-one derivatives can be significantly modulated by the nature and position of various substituents on the quinolinone core and the 3-amino group.

Research on structurally related 3-substituted-4-hydroxy-2-quinolinones has provided valuable insights into these effects. For instance, a study on a series of 3-carboxamide derivatives of 4-hydroxy-2-quinolinones revealed that the nature of the substituent on the amide nitrogen plays a critical role in their antioxidant activity. mdpi.com The introduction of phenolic groups, for example, was found to be particularly effective.

Specifically, derivatives incorporating a 4-aminophenol (B1666318) moiety exhibited the highest antioxidant activity in an ABTS radical cation decolorization assay. mdpi.com The position of the hydroxyl group on the aromatic ring was also crucial; moving the hydroxyl group from the para-position to the ortho-position resulted in a significant decrease in activity. mdpi.com In contrast, replacing the aromatic ring with a small aliphatic chain, such as in N-methyl or N-phenyl derivatives, led to a considerable loss of antioxidant potential. mdpi.com

| Compound Analogue Structure (at position 3) | Substituent (R) | N-substituent on Quinolinone | Antioxidant Activity (% Inhibition in ABTS assay) | Reference |

|---|---|---|---|---|

| -CONH-(p-hydroxyphenyl) | -H | -CH₃ | 100% | mdpi.com |

| -CONH-(p-hydroxyphenyl) | -H | -Ph | 100% | mdpi.com |

| -CONH-(o-hydroxyphenyl) | -H | -CH₃ | 32.8% | mdpi.com |

| -CONH-CH₂CH₂OH | -H | -CH₃ | 100% | mdpi.com |

| -CONH-CH₂CH₂OH | -H | -Ph | 32.8% | mdpi.com |

Similarly, in other quinoline (B57606) series, such as 8-hydroxyquinolines, the introduction of electron-withdrawing groups on an anilide ring was shown to positively influence antiviral activity against the H5N1 virus. mdpi.com This highlights a general principle where the electronic properties of substituents can have a profound impact on the biological profile of quinoline-based compounds.

Identification of Essential Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological activity. For this compound derivatives, the key pharmacophoric features can be inferred from SAR studies.

The fundamental pharmacophoric elements include:

The Quinolin-2(1H)-one Core: This rigid bicyclic system acts as the central scaffold, correctly orienting the essential functional groups for interaction with the biological target.

Hydrogen Bond Donor/Acceptor Sites: The lactam moiety (N-H and C=O) and the 3-amino group are critical hydrogen bonding sites that can engage with amino acid residues in target proteins like enzymes or receptors.

Aromatic Ring System: The benzene (B151609) part of the quinolinone core allows for π-π stacking interactions, which are often important for binding affinity.

The 3-Amino Group: This group serves as a key attachment point for various side chains. Its basicity and hydrogen-bonding capacity are crucial. The substituent attached to this amino group can significantly influence potency and selectivity.

The 4-Methyl Group: This group provides a specific steric feature that can influence the conformation of the molecule and its fit within a binding pocket.

The concept of a crucial molecular fragment for activity is seen in other drug classes, such as β-adrenergic antagonists, where the aminoethanol portion, -CH(OH)-CH2NHR, is considered essential for the interaction with the receptor. u-tokyo.ac.jp

Bioisosteric Modifications and Their Impact on Activity and Selectivity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physicochemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. ufrj.brdrugdesign.org This approach can be used to enhance potency, improve selectivity, modulate metabolic stability, and reduce toxicity. nih.gov

For derivatives of this compound, several bioisosteric modifications could be envisioned to fine-tune their biological activities:

Ring Bioisosterism: The benzene ring of the quinolinone could be replaced with other aromatic heterocycles like thiophene, pyridine (B92270), or pyrazole. This can alter the electronic distribution, lipophilicity, and hydrogen bonding capacity of the scaffold.

Functional Group Bioisosteres: The amino group at the C3 position is a prime site for bioisosteric replacement. For example, replacing an amino group with a hydroxyl group is a common isosteric substitution. u-tokyo.ac.jp Similarly, the lactam function within the quinolinone ring could be a target. For instance, in the development of anxiolytic drugs, the replacement of a lactam (-NH-CO-) in Diazepam with a reversed amide (-CO-NH-) in Clobazam led to a more effective agent. drugdesign.org

Classic Bioisosteres: The replacement of a hydrogen atom with a fluorine atom is a well-established bioisosteric modification that can alter the electronic properties and metabolic stability of a molecule without significantly changing its size. u-tokyo.ac.jp

A practical example of bioisosterism is seen in the development of anti-inflammatory agents based on a triazinoquinazoline scaffold, where replacing a carbon atom with a sulfur atom in the side chain led to compounds with improved activity. nih.gov This demonstrates how subtle changes can have a significant impact on the biological profile.

| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact | Reference |

|---|---|---|---|

| -NH₂ (Amino) | -OH (Hydroxyl) | Alter hydrogen bonding, pKa, and polarity. | u-tokyo.ac.jp |

| -H (Hydrogen) | -F (Fluorine) | Increase metabolic stability, alter electronic properties. | u-tokyo.ac.jp |

| Benzene Ring | Thiophene, Pyridine | Modify aromatic interactions, solubility, and metabolism. | drugdesign.org |

| -CH₂- | -S- (Thioether) | Change bond angles, lipophilicity, and metabolic profile. | nih.gov |

Comparative Analysis with Structurally Similar Compounds

The biological potential of this compound derivatives can be further understood by comparing them with structurally similar compounds.

Comparison with other Quinolones: The quinolone scaffold is present in many established drugs. For example, the antibacterial agent cinoxacin, which is a cinnoline (B1195905) derivative, was designed as an isostere of quinoline antibacterials. mdpi.com Such comparisons help in understanding the role of the nitrogen atom's position within the heterocyclic ring system.

Comparison with Quinazolinones: 4(3H)-Quinazolinones are structural isomers of quinolin-2(1H)-ones and also represent a class of compounds with significant antibacterial activity. nih.gov A comparative analysis of the SAR of these two scaffolds against the same bacterial strains could reveal subtle differences in their mechanisms of action or target binding.

Comparison with Non-related Scaffolds: In anticancer studies, novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives have been evaluated against cancer cell lines and their efficacy compared to standard chemotherapeutic agents like cisplatin. nih.govrsc.org For instance, certain pyridine and pyrido[1,2-a]benzimidazole (B3050246) derivatives of quinolinone showed favorable efficacy against HepG-2 liver cancer cells, with IC₅₀ values comparable to cisplatin. nih.govrsc.org Such analyses are crucial for positioning the novel compounds within the existing therapeutic landscape.

| Compound/Class | Structural Similarity to this compound | Biological Activity Context | Reference |

|---|---|---|---|

| 4(3H)-Quinazolinones | Structural Isomer | Antibacterial | nih.gov |

| Cinnolines (e.g., Cinoxacin) | Isosteric Analogue | Antibacterial | mdpi.com |

| Cisplatin | Structurally Unrelated | Anticancer (as a benchmark) | nih.govrsc.org |

Potential Research Directions and Future Academic Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

While classical methods for quinolinone synthesis are well-established, future research could focus on developing more efficient, sustainable, and diverse synthetic routes to 3-Amino-4-methylquinolin-2(1H)-one and its derivatives.

Green Chemistry Approaches: Recent advancements in synthetic chemistry emphasize the use of environmentally benign reagents and conditions. mdpi.com Future synthetic strategies for this compound could explore:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related quinazolinones. mdpi.com

One-pot reactions: The development of one-pot, multi-component reactions would streamline the synthesis process, reducing the need for intermediate purification steps and minimizing waste. nih.govrsc.org

Use of green solvents: Exploring reactions in water, ethanol, or other environmentally friendly solvents would enhance the sustainability of the synthesis. qeios.comresearchgate.net

Catalytic Systems: The use of novel catalysts could provide access to new derivatives and improve reaction efficiency.

Transition-metal catalysis: Palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones and could be adapted for the synthesis of novel analogs of the target compound. nih.gov

Organocatalysis: The use of small organic molecules as catalysts can offer an alternative to metal-based catalysts, often with high stereoselectivity and functional group tolerance.

A comparative table of conventional versus potential green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Energy Source | Thermal heating | Microwave irradiation |

| Solvents | Often hazardous organic solvents | Water, ethanol, solvent-free |

| Reaction Time | Often lengthy | Significantly reduced |

| Byproducts | Can be substantial | Minimized through atom economy |

| Catalysts | Often stoichiometric reagents | Recyclable catalysts (metal or organo) |

Discovery of Undiscovered Biological Targets and Mechanisms

The biological activities of quinolinone derivatives are diverse, with known compounds targeting DNA gyrase, topoisomerase, and various kinases. nih.govrsc.org However, the specific biological targets of this compound remain largely unexplored. Future research should aim to identify novel biological targets and elucidate the underlying mechanisms of action.

Target Identification and Deconvolution: Phenotypic screening of this compound and its derivatives against a panel of cancer cell lines or microbial strains could reveal novel biological activities. Subsequent target deconvolution, the process of identifying the molecular targets of active compounds, will be crucial. hspublishing.orgresearchgate.net Techniques that could be employed include:

Affinity chromatography: Using an immobilized version of the compound to capture its binding partners from cell lysates.

Chemical proteomics: Employing activity-based probes to identify enzyme targets.

Genetic approaches: Utilizing techniques like CRISPR-Cas9 screening to identify genes that modulate sensitivity to the compound.

Exploration of Novel Therapeutic Areas: Based on the known activities of related quinolinones, several therapeutic areas warrant investigation:

Oncology: Quinolinone derivatives have shown promise as anticancer agents by targeting receptor tyrosine kinases such as c-Met, EGF, and VEGF receptors. nih.govmdpi.com